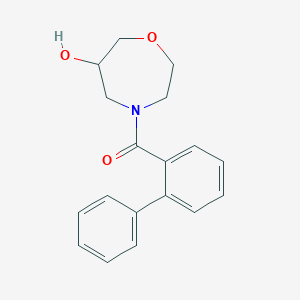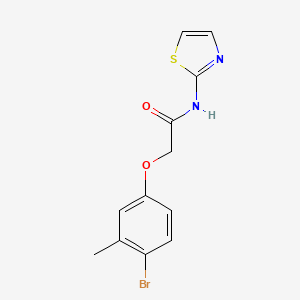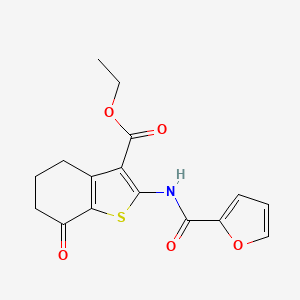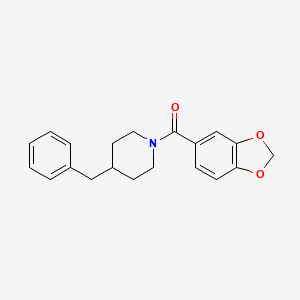![molecular formula C18H17N3O2S B5553012 methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate](/img/structure/B5553012.png)
methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of closely related compounds involves complex reactions that result in unique structural configurations. For instance, methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate and its derivatives have been synthesized through reactions involving specific reagents and conditions to achieve desired molecular structures (Little et al., 2008). These processes highlight the intricate methodologies employed in the synthesis of such compounds, emphasizing the importance of precise reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate" has been explored through X-ray crystallography, revealing detailed crystal structures and conformational dynamics (Moser et al., 2005). These studies provide insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its chemical behavior and interactions.
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds involve various reactions, including nucleophilic displacements and condensation reactions that lead to the formation of new derivatives with distinct properties (Kunishima et al., 1999). These reactions are essential for modifying the chemical structure and enhancing the compound's utility in various applications.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the molecular configuration and intermolecular forces present in the compound. Studies have shown that these properties can be determined through analytical techniques and are critical for the compound's application in different chemical processes (Al-Radhi et al., 1971).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability, and degradation pathways, are determined by the molecular structure and functional groups present in the compound. Research into these aspects provides valuable information for harnessing the compound's potential in chemical synthesis and other industrial applications (Hwang et al., 2006).
Applications De Recherche Scientifique
Crystallographic Analysis
An X-ray crystallographic study highlighted the unique crystal structures of related triazenes, including Methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate. This compound exhibits a distinctive conformation within its crystalline form, revealing insights into its molecular geometry and potential interactions in various environments (Little et al., 2008).
Antimicrobial Activities
Research on novel 1,2,4-Triazole derivatives, including structures related to Methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate, has been conducted to explore their antimicrobial activities. These studies have found that certain compounds in this category exhibit good or moderate activities against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2010).
Hydrogen-Bonded Molecular Crystals
A study on hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzene and its derivatives, which share a similar triazine core to Methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate, investigated their ability to form hydrogen-bonded molecular crystals. These compounds demonstrate the potential to create highly ordered three-dimensional networks, offering possibilities for engineering new materials with specific properties (Maly et al., 2007).
Synthesis and Biological Activity
Efforts in synthesizing and studying the biological activities of triazine derivatives have led to the identification of compounds with antimicrobial and potentially antifungal properties. These findings suggest that derivatives of Methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate could serve as starting points for the development of new therapeutic agents (Dabholkar & Ravi, 2010).
Mécanisme D'action
Without more specific information, it’s difficult to predict the mechanism of action of this compound. If it were a drug, its mechanism would depend on its specific biological targets. If it were a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[6-(4-methylphenyl)-2-sulfanylidene-1,4-dihydro-1,3,5-triazin-3-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-3-5-13(6-4-12)16-19-11-21(18(24)20-16)15-9-7-14(8-10-15)17(22)23-2/h3-10H,11H2,1-2H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSYKQISDXTCKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NCN(C(=S)N2)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine](/img/structure/B5552940.png)
![3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5552951.png)
![5-butyl-4-ethyl-2-{2-oxo-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5552971.png)
![2-{4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5552977.png)

![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552990.png)

![2-[(5-cyano-2,4'-bipyridin-6-yl)thio]-N-cyclopropylacetamide](/img/structure/B5553004.png)


![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5553045.png)

![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5553059.png)